N-hydroxypropyl-N'-(azide-PEG3)-Cy3

Description

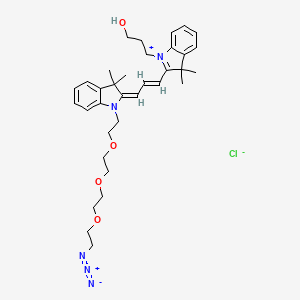

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a monodisperse polyethylene glycol (PEG)-based fluorescent reagent designed for biomolecular labeling and conjugation. Its structure comprises three key components:

- Cy3 fluorophore: A cyanine dye with an excitation wavelength of 555 nm and emission at 570 nm, ideal for fluorescence microscopy and in vitro assays .

- Azide-PEG3 linker: A triethylene glycol spacer terminated with an azide group (-N₃), enabling bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for covalent attachment to biomolecules .

- N-hydroxypropyl group: A hydrophilic substituent enhancing aqueous solubility compared to alkylated analogs .

Propriétés

Formule moléculaire |

C34H46ClN5O4 |

|---|---|

Poids moléculaire |

624.22 |

Nom IUPAC |

3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

FWMOZTAIWMVLDC-LNDYIZMVSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCCO)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Bioconjugation Applications

1.1 Click Chemistry

The azide group in N-hydroxypropyl-N'-(azide-PEG3)-Cy3 enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is pivotal for creating stable conjugates between the dye and various biomolecules, including proteins and nucleic acids.

Case Study: Protein Labeling

A study demonstrated the successful labeling of proteins with this compound using CuAAC, resulting in high fluorescence intensity and stability in biological environments. This method allows researchers to track protein localization and interactions within cells effectively .

1.2 Targeted Drug Delivery

The PEG component enhances solubility and biocompatibility, making it suitable for drug delivery systems. The modification of therapeutic agents with this compound can improve their pharmacokinetics and targeting capabilities.

Data Table: Comparative Analysis of Drug Delivery Systems

| Compound | Targeting Efficiency | Stability | Fluorescence Intensity |

|---|---|---|---|

| This compound | High | Stable | High |

| Conventional Dyes | Moderate | Variable | Moderate |

Molecular Imaging

2.1 Fluorescence Imaging

Due to its strong fluorescent properties, this compound is widely used in fluorescence imaging techniques. It provides clear signals for visualizing cellular components and processes.

Case Study: Cellular Imaging

In a recent experiment, cells were treated with this compound conjugates to visualize mitochondrial dynamics. The results showed distinct fluorescence patterns correlating with mitochondrial morphology changes during cellular stress responses .

2.2 In Vivo Imaging

The compound's properties allow for potential applications in in vivo imaging studies, where it can be used to monitor biological processes in real-time.

Nucleic Acid Delivery

3.1 siRNA Delivery Systems

This compound can be utilized to enhance the delivery of small interfering RNA (siRNA). The azide functionality allows for effective conjugation to delivery vehicles, improving cellular uptake and silencing efficiency.

Case Study: Gene Silencing

A study investigated the use of this compound-modified siRNA in gene silencing applications. The results indicated a significant increase in silencing efficiency compared to unmodified siRNA due to enhanced stability and cellular uptake .

Comparaison Avec Des Composés Similaires

Key Properties :

| Molecular Formula | C₃₄ClH₄₇N₅O₄ |

|---|---|

| Molecular Weight | 625.221 g/mol |

| Purity | ≥97% |

| Storage | -20°C, dark |

This compound is widely used in PROTAC synthesis, biosensor development, and oligonucleotide labeling due to its balanced hydrophilicity and conjugation efficiency .

Comparison with Structurally Similar Compounds

Substituent Variation: N-methyl-N'-(azide-PEG3)-Cy3

Key Differences :

Performance :

PEG Chain Length Variation: N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Key Differences :

Performance :

Fluorophore Variation: N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7

Key Differences :

Performance :

- Sensitivity : Cy3 offers higher brightness in vitro, while Cy7 excels in whole-animal imaging .

- Stability : Cy3 is more photostable than Cy7 under prolonged illumination .

Comparative Data Table

Stability and Handling Considerations

Méthodes De Préparation

Indole Alkylation

Indole precursors are alkylated to introduce reactive sites for subsequent functionalization. For example, 1,2-dimethylindole is treated with 3-bromopropanol under basic conditions (e.g., potassium carbonate in DMF) to yield N-hydroxypropyl indole. This step attaches the hydroxypropyl group to one nitrogen atom of the indole ring.

Key Reaction Conditions:

Cyanine Dye Formation

The alkylated indole derivatives are coupled via a conjugated polymethine bridge. Malonaldehyde dianilide hydrochloride serves as the bridging agent, facilitating the formation of the Cy3 structure. The reaction proceeds in acetic anhydride at 100°C, producing the Cy3 chloride salt.

Functionalization with Azide-PEG3 Linker

The PEG3-azide moiety is synthesized separately and conjugated to the Cy3 core.

Synthesis of Azide-PEG3-OH

Azide-PEG3-OH is prepared via a two-step process:

-

Tosylation of PEG3 Diol: PEG3 diol reacts with tosyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding PEG3-tosylate.

-

Azide Substitution: The tosyl group is displaced by sodium azide in DMF at 60°C, producing Azide-PEG3-OH.

Characterization Data:

Conjugation to Cy3 Core

The Cy3 chloride undergoes nucleophilic substitution with Azide-PEG3-OH. In the presence of a base (e.g., DBU), the hydroxyl group of Azide-PEG3-OH displaces the chloride on the Cy3 nitrogen, forming an ether linkage.

Optimized Conditions:

Purification and Characterization

The crude product is purified via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient. Critical quality control metrics include:

Analytical Data

Purity and Stability

Challenges and Optimization

Regioselectivity

Competing alkylation at both indole nitrogens necessitates careful stoichiometric control. Using a 1:1 molar ratio of Cy3-Cl to Azide-PEG3-OH minimizes bis-alkylation byproducts.

Q & A

Basic Research Questions

Q. What are the optimal conditions for conjugating N-hydroxypropyl-N'-(azide-PEG3)-Cy3 to biomolecules via click chemistry?

- Methodological Answer : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. To optimize conjugation efficiency:

- Use a molar ratio of 1:1.2 (target biomolecule:Cy3-PEG3-azide) to minimize cross-reactivity .

- Perform reactions in PBS (pH 7.4) with 1 mM CuSO4 and 5 mM sodium ascorbate at 25°C for 2 hours .

- Validate conjugation success using HPLC or fluorescence quenching assays (e.g., Cy3 fluorescence at 570 nm decreases upon binding) .

Q. How does the PEG3 spacer influence the fluorescence stability of this compound in physiological buffers?

- Methodological Answer : The PEG3 spacer reduces steric hindrance and enhances solubility, minimizing aggregation-induced quenching. Stability tests show:

- Fluorescence intensity remains >90% after 24 hours in PBS (pH 7.4) at 37°C .

- Degradation occurs in high-thiol environments (e.g., 10 mM DTT), reducing intensity by ~40% in 6 hours. Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide) to mitigate this .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer : Use a combination of:

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% as per supplier data) .

- Mass spectrometry (ESI-MS) to confirm molecular weight (theoretical MW: 624.2–625.2; observed discrepancies <1 Da require revalidation) .

- UV-Vis spectroscopy to verify absorbance peaks at 555 nm (Cy3) and 280 nm (PEG backbone) .

Advanced Research Questions

Q. How can researchers address fluorescence signal variability when using this compound in live-cell imaging?

- Methodological Answer : Signal variability often stems from:

- pH sensitivity : Cy3 fluorescence is stable between pH 4–9 but decreases in acidic organelles (e.g., lysosomes). Use pH-insensitive controls (e.g., TAMRA) for normalization .

- Photobleaching : Limit exposure to 488 nm excitation light to <5 ms per frame. Include 5 mM trolox in imaging buffers to reduce radical-induced decay .

- Non-specific binding : Pre-block cells with 1% BSA and 0.1% Tween-20 in PBS for 30 minutes before labeling .

Q. What experimental design considerations are critical when using this compound for multiplexed imaging with other cyanine dyes (e.g., Cy5)?

- Methodological Answer : To avoid spectral overlap:

- Use narrow-band filters (Cy3: 550/570 nm excitation/emission; Cy5: 650/670 nm) .

- Validate cross-talk via single-dye control experiments. If bleed-through exceeds 5%, apply linear unmixing algorithms (e.g., in ImageJ or Imaris) .

- For quantitative co-localization, ensure dye concentrations are balanced (Cy3:Cy5 molar ratio ≤1:1) to prevent Förster resonance energy transfer (FRET) artifacts .

Q. How should researchers troubleshoot inconsistent conjugation efficiency in azide-PEG3-Cy3-based probes?

- Methodological Answer : Common issues and solutions:

- Low azide reactivity : Confirm azide integrity via IR spectroscopy (sharp peak at ~2100 cm⁻¹). Degraded azides show reduced intensity .

- Competing reactions : PEG hydroxyl groups may react with NHS esters. Use amine-free buffers (e.g., HEPES instead of Tris) .

- Aggregation : Centrifuge probes at 15,000×g for 10 minutes before use to remove particulates .

Data Contradiction Analysis

Q. Discrepancies in reported molecular weights (624.2 vs. 625.2)—how should researchers resolve this?

- Methodological Answer : Variations arise from isotopic distribution and salt forms (e.g., chloride vs. freebase). To resolve:

- Compare theoretical MW (C34ClH47N5O4: 625.221 ) with observed ESI-MS data.

- Account for adducts (e.g., +Na⁺ or +K⁺) during MS analysis. Discrepancies >2 Da warrant supplier verification .

Storage and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.